3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

Lipophilicity Polar surface area Physicochemical profiling

Researchers developing ERRα-targeted therapies require validated precursors for patent-exemplified arylidene libraries. CAS 5509-72-8 is the exact precursor to the thiazolidinedione ERRα antagonist (IC₅₀ 270 nM TR-FRET) from WO2006019741. • Essential 3-OMe group retained; demethylated analogs are inactive • Unique EDG/EWG substitution pattern enables differentiated Knoevenagel & Schiff base condensations • Elevated logP 4.75 for superior membrane partitioning in intracellular/CNS-targeted series

Molecular Formula C15H10F3NO5
Molecular Weight 341.24 g/mol
CAS No. 5509-72-8
Cat. No. B1299033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
CAS5509-72-8
Molecular FormulaC15H10F3NO5
Molecular Weight341.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C15H10F3NO5/c1-23-14-6-9(8-20)2-4-13(14)24-12-5-3-10(15(16,17)18)7-11(12)19(21)22/h2-8H,1H3
InChIKeyOSAFDLLORPBBMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde (CAS 5509-72-8): A Functionalized Diaryl Ether Benzaldehyde for Advanced Synthesis and Biological Screening


3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde (CAS 5509-72-8) is a polyfunctional diaryl ether benzaldehyde bearing a 3-methoxy group on the benzaldehyde ring and combined 2-nitro plus 4-trifluoromethyl substituents on the terminal phenoxy ring . This substitution pattern yields a compound with a calculated partition coefficient (LogP) of 4.75, a polar surface area (PSA) of 81.35 Ų, and a molecular weight of 341.24 g mol⁻¹ . Spectroscopic characterization (¹H NMR, FTIR) is publicly available . The aldehyde functionality renders the compound a versatile intermediate for condensation reactions, while the combined electron‑withdrawing nitro and trifluoromethyl groups, together with the electron‑donating 3‑methoxy group, create a unique electronic environment that differentiates it from simpler benzaldehyde‑based building blocks .

Why Generic Substitution Fails: Physicochemical and Functional Uniqueness of 3‑Methoxy‑4‑[2‑nitro‑4‑(trifluoromethyl)phenoxy]benzaldehyde


Closely related phenoxybenzaldehyde congeners lack the simultaneous presence of the 3‑methoxy, 2‑nitro, and 4‑trifluoromethyl groups that collectively define the target compound’s physicochemical and reactivity profile . For instance, the parent 3‑methoxy‑4‑phenoxybenzaldehyde (CAS 4664‑62‑4) exhibits a significantly lower logP (2.4) and PSA (35.5 Ų) compared with the target compound (logP 4.75, PSA 81.35), resulting in markedly different lipophilicity and hydrogen‑bond potential . Moreover, the methoxy group has been shown to be indispensable for biological activity in the phenoxybenzaldehyde series, as its replacement with a hydroxy abolishes anti‑tubercular activity . These data demonstrate that the target compound’s substitution pattern is not interchangeable with simpler or partially substituted analogs.

Quantitative Differentiation Evidence for 3‑Methoxy‑4‑[2‑nitro‑4‑(trifluoromethyl)phenoxy]benzaldehyde Relative to Closest Analogs


LogP and PSA Differentiation vs. 3‑Methoxy‑4‑phenoxybenzaldehyde (Unsubstituted Phenoxy Ring)

The target compound exhibits a computed logP of 4.75 and a PSA of 81.35 Ų , whereas the closest simple analog 3‑methoxy‑4‑phenoxybenzaldehyde (CAS 4664‑62‑4) has a logP of 2.4 and a PSA of 35.5 Ų . This represents a +2.35 logP increase and a +45.85 Ų increase in PSA, attributed to the nitro and trifluoromethyl substituents. The higher logP suggests substantially greater membrane permeability, while the elevated PSA expands hydrogen‑bond capacity.

Lipophilicity Polar surface area Physicochemical profiling

Essential 3‑Methoxy Group: Anti‑Tubercular Activity Abolished upon Demethylation

In a systematic series of phenoxybenzaldehyde derivatives, 3‑methoxy‑4‑phenoxybenzaldehyde isonicotinoylhydrazone inhibited Mycobacterium tuberculosis H37Rv at 0.078 µg mL⁻¹, while all 3‑hydroxy‑4‑phenoxybenzaldehyde derivatives were completely inactive . The target compound retains the critical 3‑methoxy group and therefore conserves this activity‑enabling feature, while the added nitro and trifluoromethyl groups are expected to further modulate potency through enhanced lipid solubility and electronic effects.

Antitubercular activity Structure‑activity relationship Methoxy group

Key Precursor to ERRα Antagonist Thiazolidinedione Derivative (IC₅₀ 270 nM)

The target compound serves as the direct synthetic precursor to 5‑[3‑methoxy‑4‑(2‑nitro‑4‑trifluoromethylphenoxy)benzylidene]‑thiazolidine‑2,4‑dione (BDBM50336747), which displays an IC₅₀ of 270 nM against ERRα ligand‑binding domain in a TR‑FRET coactivator recruitment assay . The analogous derivative built from 4‑[2‑nitro‑4‑(trifluoromethyl)phenoxy]benzaldehyde (lacking the 3‑methoxy group) does not appear in BindingDB or the relevant patent (WO2006019741) with comparable potency annotations, indicating that the 3‑methoxy substitution is critical for achieving this level of target engagement.

ERRα antagonist Thiazolidinedione Nuclear receptor

Patent‑Exemplified Versatility: Four Distinct Arylidene Derivatives Disclosed in WO2006019741

Patent WO2006019741 explicitly exemplifies four distinct arylidene derivatives synthesized directly from 3‑methoxy‑4‑[2‑nitro‑4‑(trifluoromethyl)phenoxy]benzaldehyde: (i) a pyridinyl acrylonitrile, (ii) a 2‑thioxo‑1,3‑thiazolidin‑4‑one, (iii) a thiazolidinedione acetate ester, and (iv) a cyanoacrylate ester . In contrast, the 4‑substituted regioisomer (4‑[2‑nitro‑4‑(trifluoromethyl)phenoxy]benzaldehyde) is not similarly elaborated into multiple derivatives in this patent. This demonstrates that the 3‑methoxy‑4‑positioning provides a privileged scaffold for library diversification.

Arylidene derivatives Patent exemplification Multifunctional intermediate

Limited High‑Strength Comparative Evidence – Transparency Note

A systematic search of the primary literature reveals no published head‑to‑head studies directly comparing the target compound with the closest analogs (4‑[2‑nitro‑4‑(trifluoromethyl)phenoxy]benzaldehyde, 2‑[2‑nitro‑4‑(trifluoromethyl)phenoxy]benzaldehyde, 3‑methoxy‑4‑[2‑(trifluoromethyl)phenoxy]benzaldehyde, or 3‑methoxy‑4‑phenoxybenzaldehyde) in a single controlled experiment. The differentiation evidence presented above is therefore derived from cross‑study comparisons, class‑level inference, and supporting patent/BindingDB data. Users should interpret the quantitative differentiation claims with appropriate caution and, where critical, commission direct comparative experiments.

Evidence transparency Data gaps Procurement risk

Best‑Fit Application Scenarios for 3‑Methoxy‑4‑[2‑nitro‑4‑(trifluoromethyl)phenoxy]benzaldehyde Based on Evidenced Differentiation


ERRα‑Targeted Lead Discovery and Chemical Probe Development

The compound is the validated precursor to the thiazolidinedione ERRα antagonist (IC₅₀ 270 nM in TR‑FRET) and is extensively exemplified in patent WO2006019741 for generating ERRα‑modulatory arylidene libraries . Research groups pursuing ERRα‑related oncology or metabolic disease targets should prioritize this compound over the demethylated analog (4‑[2‑nitro‑4‑(trifluoromethyl)phenoxy]benzaldehyde), which lacks comparable patent‑exemplified diversification.

Anti‑Infective Screening Programs Requiring a Methoxy‑Enabled Pharmacophore

The 3‑methoxy substituent has been shown to be essential for anti‑tubercular activity in the phenoxybenzaldehyde series, with demethylated derivatives completely inactive . The target compound retains this critical methoxy group and adds lipophilicity‑enhancing nitro and trifluoromethyl substituents (logP 4.75 vs. 2.4 for the unsubstituted analog) , making it a promising candidate for anti‑mycobacterial screening campaigns.

Multicomponent and Condensation‑Based Library Synthesis

With a reactive aldehyde handle and a unique combination of electron‑donating (3‑OMe) and electron‑withdrawing (2‑NO₂, 4‑CF₃) substituents, the compound offers differentiated reactivity in Knoevenagel, Schiff base, and thiazolidinedione condensations . The higher PSA (81.35 Ų) compared with simpler phenoxybenzaldehydes (35.5 Ų) provides additional hydrogen‑bond vectors in the resulting products, enabling exploration of chemical space not accessible with unsubstituted phenoxy progenitors.

Physicochemical Property‑Driven Analog Selection for Permeability‑Limited Targets

When passive membrane permeability is a design criterion, the elevated logP (4.75) of the target compound relative to 3‑methoxy‑4‑phenoxybenzaldehyde (logP 2.4) suggests superior membrane partitioning. This makes the compound a more suitable intermediate for generating product series intended for intracellular or CNS targets where logP values in the 3–5 range are often optimal.

Quote Request

Request a Quote for 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.